molecular formula C14H12ClFN2O3S B2671118 2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide CAS No. 568554-60-9

2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide

Cat. No.: B2671118
CAS No.: 568554-60-9
M. Wt: 342.77
InChI Key: KLENFLGDRYZRJC-UHFFFAOYSA-N
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Description

2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide is a complex organic compound that features a thiazolidine ring, a fluorophenyl group, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thioamide under acidic or basic conditions to form the thiazolidine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride.

    Attachment of the Chloroacetamide Moiety: The final step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetamide moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, triethylamine (TEA)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, thioethers

Scientific Research Applications

2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-fluoroaniline
  • 2-chloro-4-fluoro-5-nitrobenzoic acid
  • Chloroacetamide

Uniqueness

2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide is unique due to its combination of a thiazolidine ring, a fluorophenyl group, and a chloroacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O3S/c15-8-12(19)17-5-6-18-13(20)11(22-14(18)21)7-9-3-1-2-4-10(9)16/h1-4,7H,5-6,8H2,(H,17,19)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLENFLGDRYZRJC-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCNC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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